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Compound of Interest

Compound Name:
7-Amino-3-chloro cephalosporanic

acid

Cat. No.: B138234 Get Quote

In the landscape of semi-synthetic cephalosporin development, the purity and structural

integrity of key intermediates are paramount. This guide provides a detailed comparative

spectroscopic analysis of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) and a primary

alternative, 7-aminocephalosporanic acid (7-ACA). Through infrared (IR) spectroscopy and

mass spectrometry (MS), we delineate the characteristic spectral features of each compound,

offering researchers, scientists, and drug development professionals a foundational dataset for

identification, differentiation, and quality control.

At a Glance: Key Spectroscopic Differentiators
The core structures of 7-ACCA and 7-ACA, while similar, possess distinct substituents at the C-

3 position of the cephem ring, leading to discernible differences in their spectroscopic

fingerprints. The following tables summarize the key quantitative data obtained from IR and MS

analyses.

Table 1: Comparative Infrared (IR) Spectroscopy Data
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Functional Group 7-ACCA (cm⁻¹) 7-ACA (cm⁻¹)

N-H Stretch (Amine) 3400-3200 (broad) ~3424

O-H Stretch (Carboxylic Acid) 3000-2500 (very broad) ~3000 (broad)

C-H Stretch Not specified ~2955

C=O Stretch (β-Lactam) ~1770 ~1735

C=O Stretch (Carboxylic Acid) ~1720 ~1685

C=C Stretch Not specified ~1621

N-H Bend (Amine) ~1620 ~1535

C-O Stretch Not specified ~1240

Table 2: Comparative Mass Spectrometry (MS) Data

Feature 7-ACCA 7-ACA

Molecular Ion (M+) m/z 200 m/z 272

Key Fragments Not specified m/z 213, 154, 136, 114

Proposed Fragmentation

Primarily involves cleavage of

the β-lactam ring and loss of

small molecules.

Fragmentation is initiated by

the loss of the acetoxymethyl

group at C-3, followed by

subsequent cleavages of the

β-lactam and dihydrothiazine

rings.

In-Depth Spectroscopic Profiles
Infrared (IR) Spectroscopy
The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrational

frequencies of its functional groups.
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7-ACCA: The IR spectrum of 7-ACCA is characterized by a broad absorption band in the region

of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine. A very

broad band from 3000-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid

group, which is often involved in hydrogen bonding. The sharp and intense peak around 1770

cm⁻¹ is a hallmark of the C=O stretching vibration of the strained β-lactam ring. Another strong

absorption at approximately 1720 cm⁻¹ is attributed to the C=O stretch of the carboxylic acid.

The N-H bending vibration of the amine group is observed around 1620 cm⁻¹.

7-ACA: The IR spectrum of 7-ACA shows a distinct N-H stretching peak at approximately 3424

cm⁻¹. The O-H stretch of the carboxylic acid appears as a broad band around 3000 cm⁻¹. C-H

stretching vibrations are observed near 2955 cm⁻¹. Similar to 7-ACCA, the β-lactam carbonyl

stretch is prominent, appearing at a slightly lower wavenumber of around 1735 cm⁻¹. The

carboxylic acid carbonyl stretch is found at approximately 1685 cm⁻¹. The spectrum also

displays a C=C stretching vibration at about 1621 cm⁻¹, an N-H bend at ~1535 cm⁻¹, and a C-

O stretching band around 1240 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of molecular weight and structural elucidation

through fragmentation analysis.

7-ACCA: The mass spectrum of 7-ACCA would show a molecular ion peak at an m/z of 200,

corresponding to its molecular weight. The fragmentation pattern, though not detailed in the

available literature, is expected to involve the characteristic cleavage of the β-lactam ring, a

common fragmentation pathway for cephalosporins.

7-ACA: The mass spectrum of 7-ACA reveals a molecular ion peak at an m/z of 272. The

fragmentation pattern is well-characterized, with key fragments appearing at m/z 213, 154, 136,

and 114. This fragmentation is initiated by the loss of the acetoxymethyl group from the C-3

position, followed by further degradation of the core cephalosporin structure.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cephalosporin

intermediates.
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Infrared (IR) Spectroscopy
Sample Preparation: The solid sample (a few milligrams) is finely ground with anhydrous

potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by

grinding the sample with a drop of Nujol (mineral oil) and placing the resulting paste between

two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first. The

sample is then placed in the spectrometer's sample compartment, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify

the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as

a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for

the analysis of cephalosporins.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized

and ionized. The resulting ions are then guided into the mass analyzer, where they are

separated based on their m/z ratio. The detector records the abundance of each ion.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the

compound from the molecular ion peak. Tandem mass spectrometry (MS/MS) can be

employed to induce fragmentation of the molecular ion and analyze the resulting fragment

ions to elucidate the structure.

Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams, generated using the DOT

language, illustrate the experimental workflow for spectroscopic analysis and a proposed mass
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spectrometry fragmentation pathway for 7-ACCA.
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Fig. 1: Experimental workflow for spectroscopic analysis.
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Fig. 2: Proposed MS fragmentation pathway for 7-ACCA.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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